molecular formula C21H27N5O2 B2770244 8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 326918-93-8

8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2770244
CAS No.: 326918-93-8
M. Wt: 381.48
InChI Key: VADWKEKAOJQOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes an azepane ring, a phenylpropyl group, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production efficiently. The use of automated systems can also help in monitoring and adjusting parameters to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to dehydrogenated products .

Scientific Research Applications

8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biochemical pathways, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenine: A fundamental component of nucleic acids.

Uniqueness

8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, such as the azepane ring and phenylpropyl group, which confer distinct biological activities compared to other purine derivatives .

Properties

IUPAC Name

8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-24-18-17(19(27)23-21(24)28)26(15-9-12-16-10-5-4-6-11-16)20(22-18)25-13-7-2-3-8-14-25/h4-6,10-11H,2-3,7-9,12-15H2,1H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADWKEKAOJQOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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